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molecular formula C8H10BrN B189024 4-Bromo-2,5-dimethylaniline CAS No. 30273-40-6

4-Bromo-2,5-dimethylaniline

Cat. No. B189024
M. Wt: 200.08 g/mol
InChI Key: CXPJJDQQLXEYPM-UHFFFAOYSA-N
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Patent
US06638646B2

Procedure details

373 g of 2-amino-5-bromo-p-xylene were suspended in 1860 ml of H2O in a 4 l four-necked flask, the mixture was cooled to 3° C. (internal temperature), and 612 ml of tetrafluoroboric acid were added. 154 g of NaNO2 in 300 ml of water were then added dropwise over the course of 60 minutes. After 60 minutes, the solid was filtered off with suction and washed with a little cold 5% tetrafluoroboric acid, then with a little cold methanol and finally with a little cold diethyl ether. The yellow solid (497 g=90%) was dried overnight in an oil-pump vacuum.
Quantity
373 g
Type
reactant
Reaction Step One
Name
Quantity
1860 mL
Type
solvent
Reaction Step One
Quantity
612 mL
Type
reactant
Reaction Step Two
Name
Quantity
154 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([Br:9])=[CH:4][C:3]=1[CH3:10].[F:11][B-](F)(F)F.[H+].N([O-])=O.[Na+]>O>[Br:9][C:5]1[CH:4]=[C:3]([CH3:10])[C:2]([F:11])=[CH:7][C:6]=1[CH3:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
373 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)C)Br)C
Name
Quantity
1860 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
612 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Three
Name
Quantity
154 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
the solid was filtered off with suction
WASH
Type
WASH
Details
washed with a little cold 5% tetrafluoroboric acid
CUSTOM
Type
CUSTOM
Details
The yellow solid (497 g=90%) was dried overnight in an oil-pump vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
BrC1=C(C=C(C(=C1)C)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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